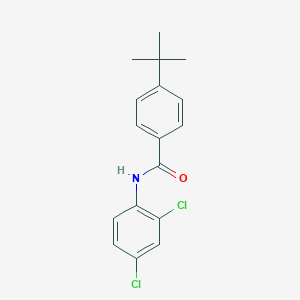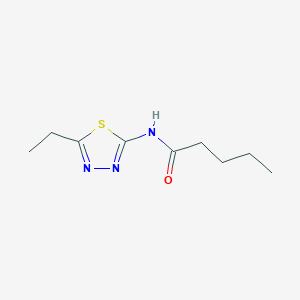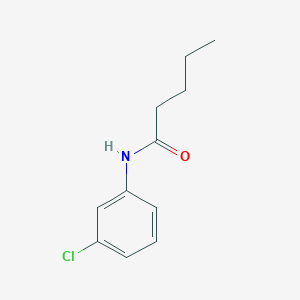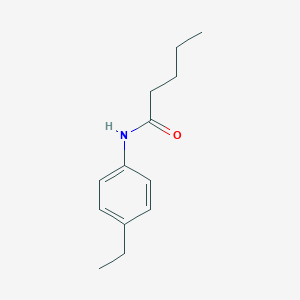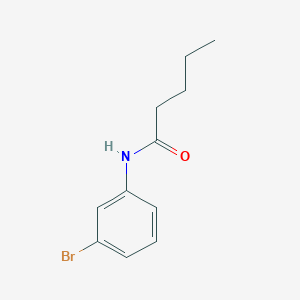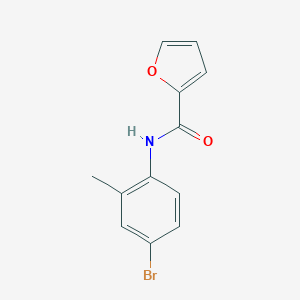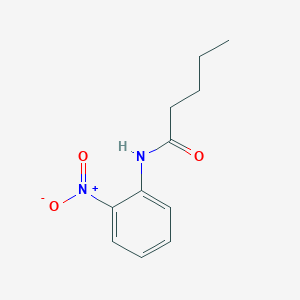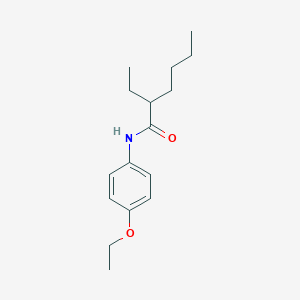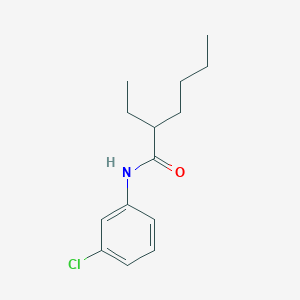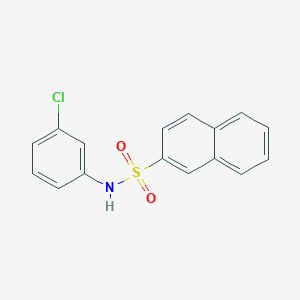![molecular formula C24H20N4O2S B291977 N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B291977.png)
N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(1,4-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}-N'-phenylurea, commonly known as DPITU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPITU is a white solid that is soluble in organic solvents and has a molecular weight of 426.56 g/mol.
Mecanismo De Acción
The mechanism of action of DPITU is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. DPITU has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical and Physiological Effects:
DPITU has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antifungal activity, and antibacterial activity. DPITU has been shown to induce apoptosis in cancer cells by inhibiting thymidylate synthase and disrupting DNA synthesis. DPITU has also been shown to inhibit the growth of various fungal and bacterial strains by inhibiting chitin synthase and disrupting cell wall synthesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPITU has several advantages for lab experiments, including its high purity, solubility in organic solvents, and well-defined chemical structure. However, DPITU also has some limitations, including its potential toxicity and limited availability.
Direcciones Futuras
There are several future directions for DPITU research, including the development of DPITU-based drugs for cancer and fungal infections, the synthesis of functionalized nanoparticles and polymers using DPITU as a building block, and the study of DPITU as a probe for studying protein-ligand interactions and enzyme kinetics. Additionally, further studies are needed to fully understand the mechanism of action of DPITU and its potential side effects.
Métodos De Síntesis
The synthesis of DPITU involves the reaction of 1,4-diphenyl-1H-imidazole-2-thiol with phenyl isocyanate in the presence of a base. The resulting product is then treated with acetic anhydride to obtain DPITU. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
DPITU has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DPITU has been shown to exhibit antitumor, antifungal, and antibacterial activities. In biochemistry, DPITU has been used as a probe for studying protein-ligand interactions and enzyme kinetics. In material science, DPITU has been used as a building block for the synthesis of functionalized nanoparticles and polymers.
Propiedades
Fórmula molecular |
C24H20N4O2S |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-(1,4-diphenylimidazol-2-yl)sulfanyl-N-(phenylcarbamoyl)acetamide |
InChI |
InChI=1S/C24H20N4O2S/c29-22(27-23(30)25-19-12-6-2-7-13-19)17-31-24-26-21(18-10-4-1-5-11-18)16-28(24)20-14-8-3-9-15-20/h1-16H,17H2,(H2,25,27,29,30) |
Clave InChI |
LCQKWMLVLDGLAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=CN(C(=N2)SCC(=O)NC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



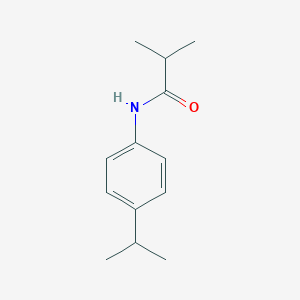
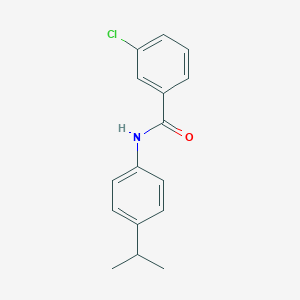
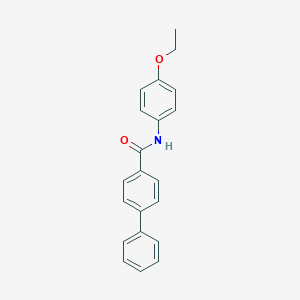
![N-(2-ethoxyphenyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291901.png)
